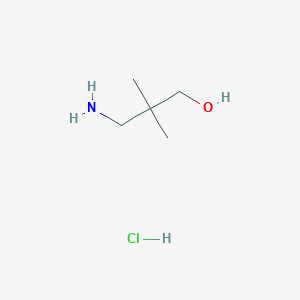

3-Amino-2,2-dimethylpropan-1-ol hydrochloride

Description

Properties

Molecular Formula |

C5H14ClNO |

|---|---|

Molecular Weight |

139.62 g/mol |

IUPAC Name |

3-amino-2,2-dimethylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(2,3-6)4-7;/h7H,3-4,6H2,1-2H3;1H |

InChI Key |

POXJISMYMFNDHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2,2-dimethylpropan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,2-dimethylpropan-1-ol.

Amination: The hydroxyl group of 2,2-dimethylpropan-1-ol is converted to an amino group through a reaction with ammonia or an amine source under suitable conditions.

Hydrochloride Formation: The resulting 3-amino-2,2-dimethylpropan-1-ol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 3-amino-2,2-dimethylpropan-1-ol hydrochloride may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-2,2-dimethylpropan-1-ol hydrochloride has diverse applications across chemistry, biology, medicine, and industry, serving as a building block in synthesizing complex molecules, enzyme inhibitors, and advanced materials.

Scientific Research Applications

Chemistry: This compound is a building block for synthesizing complex molecules and serves as an intermediate in preparing pharmaceuticals, agrochemicals, and other organic compounds. It functions as a reactant in synthesizing cyclic carbamates and cryptophycin analogs.

Biology: 3-Amino-2,2-dimethylpropan-1-ol hydrochloride is utilized in biological research to study enzyme inhibitors and receptor binding assays, helping scientists understand the interactions between small molecules and biological targets.

Medicine: The compound has potential applications in drug development, particularly in designing new therapeutic agents. Its structural features make it suitable for modifying existing drugs to enhance their efficacy and reduce side effects. Derivatives of 3-Amino-2,2-dimethylpropan-1-ol hydrochloride may possess anticancer properties, potentially inhibiting the proliferation of cancer cells by affecting key signaling pathways involved in cell growth and survival. For instance, it has been linked to the modulation of GSK-3β activity, a critical regulator in cancer biology.

Industry: In the industrial sector, the compound is used in producing polymers, resins, and other materials. Its unique properties contribute to developing advanced materials with improved performance.

Interaction Studies

Interaction studies have focused on understanding how this compound interacts with various biological systems:

- Enzyme Inhibition: The compound's ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: Its effects on receptor activities that could influence physiological responses.

For example, high concentrations of related compounds have shown significant inhibition of secretion processes in bacterial systems, indicating potential applications in treating infections caused by antibiotic-resistant bacteria.

Mechanism of Action

The mechanism of action of 3-amino-2,2-dimethylpropan-1-ol hydrochloride involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. The specific pathways and targets depend on the context of its application, such as in drug development or organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Branching vs.

- Halogen Effects: Chloro () and difluoro () substituents introduce electronegativity, altering polarity and hydrogen-bonding capacity. For example, 3-Amino-1,1-difluoropropan-2-ol hydrochloride (MW 147.55) has higher electronegativity but lower molecular weight than the target compound .

- Aromatic vs. Aliphatic: Compounds with aromatic groups (e.g., ) exhibit distinct electronic properties. The nitro group in 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride enhances acidity and may limit solubility in polar solvents compared to aliphatic analogs .

Physical and Chemical Properties

| Property | 3-Amino-2,2-dimethylpropan-1-ol HCl (Estimated) | 3-(Diethylamino)-2,2-dimethylpropan-1-ol | 1-Chloro-2-methyl-2-propanol |

|---|---|---|---|

| Phase at RT | Solid | Clear liquid | Liquid (likely) |

| Density (g/cm³) | N/A | 0.875 | N/A |

| Flash Point (°C) | >100 (typical for salts) | 73.9 | N/A |

| Solubility | High in water (salt form) | Low (neutral amine) | Low (chloro analog) |

Key Observations :

- Solubility: The hydrochloride salt form of the target compound likely enhances water solubility compared to neutral amines like 3-(Diethylamino)-2,2-dimethylpropan-1-ol .

- Volatility: The liquid phase and lower flash point of 3-(Diethylamino)-2,2-dimethylpropan-1-ol (73.9°C) suggest higher volatility than the solid hydrochloride target compound .

Stability and Reactivity

- Stability: The dimethyl groups in the target compound may improve stability compared to 1-amino-3-chloro-2-propanol hydrochloride, which is prone to decomposition due to adjacent amino and chloro groups . Halogenated analogs (e.g., 1-Chloro-2-methyl-2-propanol) may exhibit higher reactivity in nucleophilic substitutions .

- Reactivity Data: Limited for the target compound, but branched amines generally show reduced nucleophilicity compared to linear analogs.

Biological Activity

3-Amino-2,2-dimethylpropan-1-ol hydrochloride (ADMP) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C5H14ClN and a molecular weight of approximately 137.63 g/mol, this compound has been studied for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

The compound is characterized by the presence of an amino group and a tertiary alcohol, which may contribute to its biological interactions. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of 3-amino-2,2-dimethylpropan-1-ol exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Summary of Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ADMP | E. coli | 32 µg/mL |

| ADMP | S. aureus | 16 µg/mL |

| ADMP | Candida albicans | 8 µg/mL |

Anticancer Activity

The anticancer potential of ADMP has been explored through various studies. Notably, modifications of the compound have been tested for their ability to inhibit cancer cell proliferation. For example, in vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7.

Case Study: In Vitro Anticancer Activity

A recent study evaluated the cytotoxic effects of ADMP derivatives on HeLa cells. The results indicated an IC50 value of approximately 10 µM, suggesting significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM).

The proposed mechanisms underlying the biological activities of ADMP include:

- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.

- Membrane Disruption : Alteration of microbial cell membrane integrity leading to cell death.

- Apoptotic Pathways : Induction of programmed cell death in cancer cells through mitochondrial pathways.

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of ADMP. Toxicological assessments indicate that the compound may cause skin burns and irritation upon contact, necessitating careful handling during laboratory experiments.

Table 2: Toxicological Profile

| Effect | Classification |

|---|---|

| Skin Corrosion | Causes severe burns |

| Eye Damage | Causes serious eye damage |

| Skin Irritation | Causes irritation |

Q & A

Q. What are the critical steps and conditions for synthesizing 3-Amino-2,2-dimethylpropan-1-ol hydrochloride?

The synthesis typically involves a multi-step process with strict control of reaction parameters. For example:

- Step 1 : Formation of the amino alcohol backbone via nucleophilic substitution or condensation reactions under controlled temperatures (20–50°C) to avoid side reactions .

- Step 2 : Hydrochloride salt formation using HCl gas or concentrated hydrochloric acid, followed by recrystallization in polar solvents (e.g., methanol/ethanol) to enhance purity . Key challenges include managing exothermic reactions and optimizing stoichiometric ratios to prevent byproducts.

Q. Which analytical methods are most reliable for characterizing purity and structural integrity?

- Reverse-phase HPLC (e.g., Newcrom R1 column) for purity assessment, with mobile phases like acetonitrile/water and UV detection at 210–254 nm .

- NMR spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry, particularly for distinguishing dimethyl groups and verifying amine protonation .

- Mass spectrometry (ESI or EI) for molecular weight validation and detecting trace impurities .

Q. What safety protocols are essential during handling and storage?

- Inhalation risks : Use fume hoods; if exposed, move to fresh air and administer artificial respiration if breathing is impaired .

- Skin contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

- Temperature modulation : Lower temperatures (e.g., 0–10°C) reduce unwanted oxidation or dimerization of the amine group .

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- In-line monitoring : Employ FTIR or GC-MS to track reaction progress and adjust reagent addition dynamically .

Q. What strategies resolve contradictory data in stability studies under varying pH and temperature?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions at 40–60°C to identify degradation pathways (e.g., hydrolysis of the amine group) .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life and identify stabilizing excipients (e.g., cyclodextrins for encapsulation) .

Q. What pharmacological mechanisms are under investigation for this compound?

- Enzyme inhibition : Studies suggest potential as a cholinesterase inhibitor due to structural similarities to amino alcohol-based drugs. Assays using Ellman’s method quantify acetylcholinesterase activity .

- Receptor interactions : Radioligand binding assays (e.g., with ³H-labeled ligands) explore affinity for adrenergic or GABA receptors .

Q. How can mechanistic studies elucidate its role in biological systems?

- Isotopic labeling : Synthesize deuterated or ¹⁵N-labeled analogs to track metabolic pathways via LC-MS .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to target proteins, guiding mutagenesis experiments .

Contradictions and Challenges

Q. Why do different studies report varying solubility profiles in aqueous vs. organic solvents?

Discrepancies arise from protonation states:

- The hydrochloride salt is highly soluble in water (>100 mg/mL) but poorly in non-polar solvents.

- Freebase forms (generated via neutralization) show reversed solubility, requiring pH-adjusted buffers for in vitro assays .

Q. How to address inconsistencies in reported toxicity data?

- Species-specific variability : Conduct parallel tests in human cell lines (e.g., HepG2) and rodent models to clarify LD₅₀ differences .

- Endpoint selection : Use transcriptomics (RNA-seq) to identify off-target effects not captured in traditional cytotoxicity assays .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–25°C | Prevents thermal degradation |

| Solvent | Methanol/Water (3:1) | Enhances crystallinity |

| Reaction Time | 4–6 hours | Balances completion vs. side reactions |

| HCl Concentration | 1–2 M | Ensures complete protonation |

Q. Table 2: Analytical Method Comparison

| Technique | Sensitivity (LOQ) | Key Application |

|---|---|---|

| HPLC-UV | 0.1 µg/mL | Purity assessment |

| ¹H NMR | 1 mol% impurity detection | Structural confirmation |

| ESI-MS | 0.01 µg/mL | Trace impurity identification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.